molecular formula C7H4ClNO2 B068961 4-Chloro-1,2-benzisoxazol-3(2H)-one CAS No. 178748-22-6

4-Chloro-1,2-benzisoxazol-3(2H)-one

Cat. No. B068961
M. Wt: 169.56 g/mol
InChI Key: QGUKWHFYFFQJJW-UHFFFAOYSA-N
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Description

4-Chloro-1,2-benzisoxazol-3(2H)-one, also known as CNQX, is a potent antagonist of the ionotropic glutamate receptors. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Mechanism Of Action

4-Chloro-1,2-benzisoxazol-3(2H)-one works by blocking the ionotropic glutamate receptors, which are activated by the neurotransmitter glutamate. Specifically, 4-Chloro-1,2-benzisoxazol-3(2H)-one blocks the AMPA and kainate subtypes of glutamate receptors, which are involved in fast synaptic transmission and synaptic plasticity. By blocking these receptors, 4-Chloro-1,2-benzisoxazol-3(2H)-one inhibits the excitatory effects of glutamate on the postsynaptic neuron.

Biochemical And Physiological Effects

4-Chloro-1,2-benzisoxazol-3(2H)-one has several biochemical and physiological effects, including the inhibition of glutamate-mediated excitatory synaptic transmission, the prevention of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, and the reduction of epileptiform activity in the brain. 4-Chloro-1,2-benzisoxazol-3(2H)-one has also been shown to protect neurons from excitotoxicity and oxidative stress, and to improve cognitive function in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

4-Chloro-1,2-benzisoxazol-3(2H)-one has several advantages for lab experiments, including its high potency and selectivity for the AMPA and kainate subtypes of glutamate receptors, its ability to block glutamate-mediated synaptic transmission, and its relatively low toxicity. However, 4-Chloro-1,2-benzisoxazol-3(2H)-one also has some limitations, including its short half-life and the potential for off-target effects on other receptors or ion channels.

Future Directions

There are several future directions for research on 4-Chloro-1,2-benzisoxazol-3(2H)-one, including the development of more potent and selective glutamate receptor antagonists, the investigation of the role of glutamate receptors in neurological disorders, and the exploration of new therapeutic targets for the treatment of these disorders. Additionally, the use of 4-Chloro-1,2-benzisoxazol-3(2H)-one in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential treatment strategies for neurological disorders.

Synthesis Methods

4-Chloro-1,2-benzisoxazol-3(2H)-one can be synthesized by several methods, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 4-chlorobenzyl chloride with hydroxylamine hydrochloride, followed by cyclization with acetic anhydride. The purity of 4-Chloro-1,2-benzisoxazol-3(2H)-one can be improved by recrystallization from ethanol.

Scientific Research Applications

4-Chloro-1,2-benzisoxazol-3(2H)-one is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It is commonly used to block the AMPA and kainate subtypes of glutamate receptors, which are involved in synaptic plasticity, learning, memory, and excitotoxicity. 4-Chloro-1,2-benzisoxazol-3(2H)-one has been used to investigate the role of glutamate receptors in epilepsy, stroke, Parkinson's disease, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

4-chloro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-2-1-3-5-6(4)7(10)9-11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUKWHFYFFQJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595657
Record name 4-Chloro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1,2-benzisoxazol-3(2H)-one

CAS RN

178748-22-6
Record name 4-Chloro-1,2-benzisoxazol-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178748-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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